molecular formula C19H18N2O4 B5996989 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide

Cat. No.: B5996989
M. Wt: 338.4 g/mol
InChI Key: QHUZGVUXMXJEBJ-UHFFFAOYSA-N
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Description

This compound (CAS: 1010902-08-5) is a coumarin-pyridine hybrid with the molecular formula C₁₉H₁₈N₂O₄ and a molar mass of 338.36 g/mol . The structure consists of a 7-methoxy-4-methylcoumarin core linked via a propanamide chain to a pyridin-4-yl group.

Properties

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-pyridin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-9-19(23)25-17-11-16(24-2)13(10-15(12)17)3-4-18(22)21-14-5-7-20-8-6-14/h5-11H,3-4H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUZGVUXMXJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following compounds share the core coumarin-propanamide framework but differ in substituents on the pyridine ring or coumarin system, leading to distinct physicochemical and pharmacological properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Differences from Target Compound
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide (Target) C₁₉H₁₈N₂O₄ 338.36 Pyridin-4-yl Reference compound
N-(2-Chloropyridin-4-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide C₁₉H₁₇ClN₂O₄ 372.80 2-Chloro-pyridin-4-yl Chlorine addition increases molecular weight and lipophilicity
N-(2-Chloropyridin-3-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide C₁₉H₁₇ClN₂O₄ 372.80 2-Chloro-pyridin-3-yl Altered pyridine substitution position affects steric interactions
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methoxypyridin-3-yl)propanamide C₂₀H₂₀N₂O₅ 368.40 6-Methoxy-pyridin-3-yl Methoxy group enhances solubility and hydrogen bonding
3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(6-methylheptan-2-yl)propanamide C₂₂H₃₁NO₄ 373.50 Aliphatic 6-methylheptan-2-yl Bulky aliphatic chain increases lipophilicity and reduces polarity

Physicochemical and Pharmacological Implications

Chlorinated Pyridine Derivatives ()
  • The addition of chlorine at the 2-position on pyridine increases molecular weight (~372 vs.
  • The 3-chloro-pyridine isomer () may exhibit altered steric interactions compared to the 4-pyridyl parent compound, affecting receptor selectivity.
Methoxy-Substituted Pyridine ()
  • The 6-methoxy group on pyridin-3-yl introduces an additional hydrogen-bond acceptor, improving aqueous solubility (predicted logP reduction) and interaction with polar residues in enzymes or receptors.
Aliphatic Chain Derivative ()
  • Replacement of pyridine with a 6-methylheptan-2-yl group drastically increases lipophilicity (logP ~4.5 vs.

Crystallographic and Hydrogen-Bonding Analysis

  • The coumarin carbonyl and pyridine nitrogen in the parent compound likely participate in intermolecular hydrogen bonds (e.g., N–H···O=C), as observed in similar amide-containing structures ().

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(pyridin-4-yl)propanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the chromenone core (e.g., methoxy and methyl group introduction) followed by amide coupling with pyridin-4-amine. Key steps include:

  • Chromenone activation : Use of acyl chlorides or coupling agents (e.g., EDCI/HOBt) for amide bond formation.
  • Reaction optimization : Temperature control (0–5°C for sensitive intermediates), pH adjustments to stabilize reactive groups, and chromatographic purification (e.g., silica gel column) to isolate the product .
  • Yield enhancement : Sub-stoichiometric catalysts (e.g., DMAP) or microwave-assisted synthesis to accelerate reaction kinetics .

Q. How can the molecular structure and purity of this compound be validated experimentally?

  • Methodological Answer :

  • Spectroscopic techniques :
  • 1H/13C NMR : Assign peaks to confirm the chromenone (δ ~6.5–8.0 ppm for aromatic protons) and pyridine moieties (δ ~8.5–9.0 ppm for pyridinyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ at ~321.43 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify byproducts .

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